Leptocillin

Description

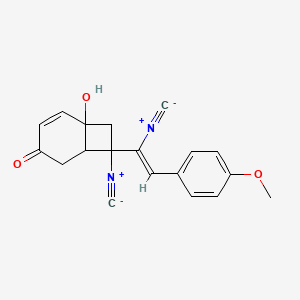

Structure

2D Structure

3D Structure

Properties

CAS No. |

123949-57-5 |

|---|---|

Molecular Formula |

C19H16N2O3 |

Molecular Weight |

320.3 g/mol |

IUPAC Name |

6-hydroxy-8-isocyano-8-[(Z)-1-isocyano-2-(4-methoxyphenyl)ethenyl]bicyclo[4.2.0]oct-4-en-3-one |

InChI |

InChI=1S/C19H16N2O3/c1-20-17(10-13-4-6-15(24-3)7-5-13)19(21-2)12-18(23)9-8-14(22)11-16(18)19/h4-10,16,23H,11-12H2,3H3/b17-10- |

InChI Key |

WUOCHBNTLPKWCP-YVLHZVERSA-N |

SMILES |

COC1=CC=C(C=C1)C=C(C2(CC3(C2CC(=O)C=C3)O)[N+]#[C-])[N+]#[C-] |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(/C2(CC3(C2CC(=O)C=C3)O)[N+]#[C-])\[N+]#[C-] |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C2(CC3(C2CC(=O)C=C3)O)[N+]#[C-])[N+]#[C-] |

Synonyms |

7-(1-isocyano-2-(4-methoxyphenyl))ethenyl-1-hydroxy-7-isocyanobicyclo(4,2,0)oct-2-en-4-one MK 4588 MK-4588 |

Origin of Product |

United States |

Discovery and Isolation of Leptocillin

Identification of Producing Organisms: Leptosphaeria and Penicillium chrysogenum

Leptocillin, which was also referred to by its developmental name MK4588, was first discovered in 1990, having been isolated from a fungus of the genus Leptosphaeria sp. researchgate.netcore.ac.ukresearchgate.net Fungi within the Leptosphaeria genus are known for producing a variety of secondary metabolites. nih.gov

Subsequently, this compound was also identified as a metabolite of Penicillium chrysogenum. researchgate.net This species of fungus is famously known for being the source of penicillin, one of the most significant discoveries in medical history. wikipedia.org P. chrysogenum is cultivated through large-scale fermentation processes to produce various β-lactam antibiotics. researchgate.netnih.gov The identification of this compound from this well-studied industrial fungus highlights the diverse biosynthetic capabilities within a single organism.

Table 1: this compound-Producing Fungal Genera

| Genus | Species Example | Key Characteristics |

|---|---|---|

| Leptosphaeria | Leptosphaeria sp. | Original source of this compound (MK4588). researchgate.netresearchgate.net |

| Penicillium | Penicillium chrysogenum | A common mold, renowned for producing penicillin antibiotics. wikipedia.org |

Methodologies for Natural Product Isolation and Structural Elucidation in Early Studies

The isolation and structural elucidation of natural products like this compound, particularly in the late 20th century, relied on a combination of classic and modern techniques. The process for a fungal metabolite typically begins with cultivation, followed by extraction and purification, and concludes with structural analysis using spectroscopy.

Isolation: The general procedure for isolating a fungal metabolite involves growing the producing organism, such as P. chrysogenum or Leptosphaeria, in a liquid culture medium containing essential nutrients like sugars and nitrogen sources. wikipedia.org After a sufficient incubation period, the fungal biomass is separated from the fermentation broth. scholarsresearchlibrary.com

The target compound is then extracted from the culture filtrate using solvent extraction. scholarsresearchlibrary.com The choice of solvent is critical; for moderately polar compounds like this compound, solvents such as chloroform (B151607) or butyl acetate (B1210297) are often used. scholarsresearchlibrary.com A key challenge in isolating this compound is the chemical lability of its isonitrile functional group, which can be unstable under acidic or basic conditions. researchgate.netacs.org This requires careful control of pH during extraction and subsequent purification steps to prevent degradation of the molecule. researchgate.netscholarsresearchlibrary.com

Following the initial extraction, purification is typically achieved through chromatographic techniques. In the era of this compound's discovery, methods would include:

Thin-Layer Chromatography (TLC): Used for rapid analysis of fractions and to determine appropriate solvent systems for further purification. scholarsresearchlibrary.comfrontiersin.org

Column Chromatography: Employed for the separation of the crude extract into simpler fractions.

High-Performance Liquid Chromatography (HPLC): A powerful tool for the final purification of the compound to obtain a sample of high purity required for structural analysis. frontiersin.orgnih.gov

Structural Elucidation: By the time of this compound's discovery in 1990, spectroscopic methods had become the primary tools for determining the structure of new molecules, largely replacing the older, more arduous methods of chemical degradation. uoa.gr The elucidation of this compound's structure would have involved the following spectroscopic techniques:

Mass Spectrometry (MS): To determine the molecular weight and elemental formula of the compound. frontiersin.org

Infrared (IR) Spectroscopy: To identify the presence of specific functional groups. The isonitrile group in this compound would show a characteristic sharp absorption band.

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful method for structure elucidation. frontiersin.org A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments would have been used to piece together the carbon-hydrogen framework of the molecule and establish the connectivity between atoms.

The instability of this compound, particularly its known degradation under basic conditions, would also have served as a clue in its structural determination, providing information about the molecule's core structure and the reactivity of its functional groups. researchgate.netresearchgate.net

Table 2: General Methodologies in Natural Product Discovery

| Stage | Technique | Purpose |

|---|---|---|

| Cultivation | Fermentation | To grow the microorganism and induce the production of secondary metabolites. |

| Extraction | Solvent Extraction | To separate the target compound from the culture medium. scholarsresearchlibrary.com |

| Purification | Chromatography (TLC, HPLC) | To isolate the pure compound from a complex mixture of metabolites. scholarsresearchlibrary.comfrontiersin.org |

| Elucidation | Spectroscopy (NMR, MS, IR) | To determine the precise chemical structure of the isolated compound. frontiersin.orguoa.gr |

Chemical Synthesis of Leptocillin and Its Analogues

Strategies for Total Synthesis of Isocyanide-Containing Natural Products

The synthesis of natural products containing the isocyanide moiety presents a unique set of challenges for organic chemists. researchgate.net The reactivity and potential instability of the isocyanide group necessitate careful planning and execution of synthetic routes. gaylordchemical.comresearchgate.net

Retrosynthetic Analysis of Leptocillin

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgicj-e.org For this compound, a plausible retrosynthetic analysis would disconnect the molecule at key bonds to reveal simpler precursor fragments. A primary disconnection could be at the amide bond, separating the isocyanide-containing side chain from the main heterocyclic core. Further disconnection of the core and the side chain would lead to simpler building blocks that can be synthesized or procured. This strategic dismantling of the complex target molecule into manageable precursors forms the foundation for designing a viable synthetic pathway. ub.edu

Key Synthetic Transformations for Constructing the this compound Skeleton

The construction of the this compound skeleton involves a series of key chemical reactions. These transformations are essential for assembling the various fragments identified during retrosynthetic analysis. The specific reactions employed would depend on the chosen synthetic route, but would likely include:

Heterocycle Formation: Creating the core ring structure of this compound.

Amide Coupling: Linking the isocyanide-containing side chain to the heterocyclic core.

Functional Group Interconversions: Modifying functional groups as needed throughout the synthesis.

The successful execution of these transformations in the correct sequence is crucial for achieving the total synthesis of this compound.

Stereoselective Approaches in this compound Synthesis

This compound possesses multiple stereocenters, making stereoselective synthesis a critical aspect of its total synthesis. researchgate.net Stereoselective synthesis aims to control the three-dimensional arrangement of atoms in a molecule, ensuring the formation of the desired stereoisomer. amazon.comnih.gov Approaches to achieve this include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials.

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in a reaction. mdpi.com

Substrate Control: Using the existing stereocenters in a molecule to direct the stereochemical outcome of subsequent reactions.

These methods are instrumental in producing this compound with the correct absolute and relative stereochemistry, which is often crucial for its biological activity. rsc.org

Exploitation of Multicomponent Reactions (MCRs) for Isocyanide Synthesis and Derivatization

Multicomponent reactions (MCRs) are chemical reactions where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. nih.govresearchgate.net Isocyanide-based MCRs, such as the Ugi and Passerini reactions, have become powerful tools in organic synthesis, particularly for the rapid generation of molecular diversity. researchgate.netmdpi.combeilstein-journals.org These reactions are highly efficient and allow for the construction of complex molecules from simple starting materials in a single operation. researchgate.net The versatility of MCRs makes them particularly suitable for the synthesis and derivatization of isocyanide-containing compounds like this compound. nih.govresearchgate.net

Modular Synthetic Approaches for Generating this compound Analogues for Biological Investigations

A modular synthetic approach allows for the systematic variation of different parts of a molecule. louisville.edu This strategy is highly valuable for generating a library of this compound analogues for biological studies. ncsu.edumdpi.com By designing a synthesis where different building blocks (modules) can be easily interchanged, researchers can efficiently create a diverse set of compounds with modifications at specific positions. This enables the exploration of structure-activity relationships (SAR), providing insights into how different parts of the this compound molecule contribute to its biological function. nih.gov

Molecular Mechanisms of Action of Leptocillin

Biochemical and Cellular Targets of Leptocillin

This compound and its related isocyanide analogues have been evaluated against a diverse panel of biological targets, including various bacterial species and eukaryotic cell lines. The isocyano functional group is central to its activity, often acting as a pharmacophore. acs.orgresearchgate.net

This compound exhibits a limited spectrum of antibiotic activity, with notable efficacy against certain Gram-positive bacteria but significantly less activity against Gram-negative bacteria. acs.orgresearchgate.net Under basic conditions, this compound can degrade into a more potent compound (degradation product 39). acs.org

The minimum inhibitory concentrations (MIC) for this compound and its degradation product have been documented against several bacterial species. For instance, this compound shows an MIC of 25 µg/mL against Staphylococcus aureus and 6.25 µg/mL against Bacillus anthracis. acs.orgresearchgate.net In contrast, it is largely inactive against Escherichia coli, with an MIC value greater than 100 µg/mL. acs.orgresearchgate.net While direct MIC data for this compound against Mycobacterium tuberculosis is not extensively reported, related isocyanide compounds have demonstrated activity against this pathogen. For example, compound 220, an isocyanide analogue, was reported to have an MIC of 8 µg/mL against M. tuberculosis. researchgate.net

Table 1: Antibacterial Activity (MIC µg/mL) of this compound (38) and its Degradation Product (39)

| Compound | S. aureus | B. anthracis | E. coli | K. pneumoniae | P. aeruginosa |

| This compound (38) | 25 | 6.25 | >100 | 1.56 | >100 |

| Degradation Product (39) | 6.25 | 6.25 | >100 | 0.78 | >100 |

Source: acs.orgresearchgate.net

The activity of this compound and its chemical relatives extends to eukaryotic cells, including cancer cell lines and plant pathogens. The isocyano functional group is often crucial for this cytotoxicity.

Cancer Cell Lines: While some isocyanide natural products exhibit potent cytotoxic activity against various cancer cell lines, studies on this compound itself have reported poor levels of activity. researchgate.net However, closely related compounds have shown significant effects. Xanthoascin, a related compound, is cytotoxic toward HeLa cells. acs.org Furthermore, xanthocillin X dimethyl ether has demonstrated notable cytotoxicity against a range of cancer cell lines, including a reported IC₅₀ of 1.21 μM against the human liver cancer cell line HepG2. semanticscholar.org Another marine-derived isocyanide, axisonitrile-3, displayed strong activity against the HepG2 cell line with an IC₅₀ of 1.3 μM. acs.org

Phytopathogens: Isocyanides have also been identified as potent agents against plant pathogens. Xanthoascin, an analogue of this compound, has shown significant inhibitory activity against the bacterium Clavibacter michiganense, which is responsible for potato ring rot, with a low MIC of 0.31 μg/mL. acs.orgresearchgate.net Another isocyanide compound demonstrated antifungal activity by inhibiting the mycelial growth of the plant pathogenic fungus Rhizoctonia solani. acs.org This suggests a potential ecological defense role for these metabolites. acs.org

A plausible mechanism of action for isocyanide compounds like this compound involves the inhibition of metalloenzymes. Tyrosinases, copper-containing enzymes crucial for melanin (B1238610) synthesis, are a key target. acs.orgresearchgate.net The isocyano functional group is thought to act as a copper-coordinating moiety, chelating the copper ions within the enzyme's active site and thereby inhibiting its function. acs.org This inhibitory mechanism is supported by the observation that replacing the isocyano group with a nitrile group leads to a complete loss of activity against tyrosinases. acs.org

While specific IC₅₀ values for this compound against tyrosinase are not widely published, other isocyanide-containing natural products have been shown to be extremely potent inhibitors, in some cases thousands of times more active than the standard inhibitor, kojic acid. acs.org For example, the isocyanide rhabduscin is one of the most potent known tyrosinase inhibitors. acs.org This evidence strongly suggests that enzyme inhibition via metal coordination is a key aspect of the biochemical activity of this class of compounds.

This compound and its analogues can modulate critical cellular pathways, including autophagy. While direct studies on this compound are limited, research on the related compound SD118-xanthocillin X (1) has shown that it significantly induces autophagy in HepG2 human liver cancer cells. acs.org This process was observed as early as 12 hours after treatment and was characterized by the conversion of the microtubule-associated protein 1 light chain 3 (LC3-I) to its lipidated form, LC3-II, a hallmark of autophagosome formation. acs.org The growth-inhibiting and autophagic effects of the compound were significantly diminished by the pharmacological autophagy inhibitor 3-methyladenine, confirming that the induced autophagy is a key mechanism of its cytotoxic action. acs.org Other studies have shown that different compounds can induce apoptosis in HepG2 cells through the LC3 autophagy pathway. nih.gov

Specific Enzyme Inhibition (e.g., Tyrosinases)

Proposed Mechanistic Pathways of this compound Activity

One of the most distinct molecular mechanisms attributed to this compound involves its chemical instability under specific pH conditions, leading to the release of a potent cytotoxin.

A primary mode of action for this compound is its ability to release cyanide anions (CN⁻). researchgate.net This process is not enzymatic but rather a chemical degradation that occurs under either basic (pH > 8) or acidic (pH < 4) conditions. researchgate.net The mechanism proceeds through a Payne rearrangement. researchgate.net

In this pathway, under increased pH, the secondary alcohol group on the this compound molecule is activated. This triggers an intramolecular nucleophilic attack on the adjacent epoxide ring, a process known as the Payne rearrangement. researchgate.netwikipedia.orguomustansiriyah.edu.iq This rearrangement results in the formation of a pseudocyanohydrin intermediate, which is unstable and subsequently collapses, liberating the highly toxic cyanide ion. researchgate.net While the toxicity of this compound is similar to that of sodium cyanide, its activity against S. aureus in agar (B569324) diffusion assays is greater, suggesting that the release of cyanide may not be the sole mechanism of its antibacterial action. researchgate.net

Metal-Coordinating Properties of the Isocyano Functional Group and Interaction with Metalloproteins

The isocyano functional group (R-N≡C), a key feature of this compound, is renowned for its potent metal-coordinating properties, which are fundamental to the biological activity of many isocyanide natural products. acs.orgoup.comsemanticscholar.org This ability to chelate metals allows these compounds to interact with and potentially inhibit metalloproteins, which are proteins that require a metal ion for their biological function. oup.comresearchgate.net

The isocyano group's electronic structure, which has two main resonance forms, makes it an excellent ligand for transition metals. researchgate.net Unlike the related nitrile group (-C≡N), which is a poor coordinating agent, the isocyanide group is a strong chelator. acs.orgsemanticscholar.org This difference is starkly highlighted by the fact that replacing the isocyano group with a nitrile in certain compounds leads to a complete loss of inhibitory activity against copper-containing enzymes like tyrosinases. acs.org The carbon atom of the isocyanide typically provides the coordination with the metal atom, though complexes where both nitrogen and carbon are involved have been reported. acs.orgsemanticscholar.org

In its interaction with metals, the isocyano group acts as a strong σ-donor and a weaker π-acceptor compared to carbon monoxide (CO), to which it is isoelectronic. acs.orgsemanticscholar.org This property allows isocyanides to form stable complexes with metals in various oxidation states. semanticscholar.org Aromatic isocyanides tend to be better π-acceptors than aliphatic ones due to the extended conjugation provided by the aromatic ring. acs.orgresearchgate.net The interaction is not limited to coordination bonds; the terminal carbon atom of the isocyano group can also form hydrogen bonds, which can be crucial for binding within protein active sites without necessarily activating the group for a nucleophilic attack. acs.org

The potent biological activities of isocyanides, including this compound, are often attributed to this strong affinity for metals, allowing them to target metalloenzymes. oup.comresearchgate.net For example, phenyl isocyanide has been shown to inhibit the mitochondrial enzyme sterol 26-hydroxylase (a CYP450 enzyme, CYP27A1). acs.org The increased reactivity of a metal-coordinated isocyano group can be exploited in designing specific inhibitors against a wide array of metalloproteins. acs.orgsemanticscholar.org This strategic targeting of metalloproteins is a central aspect of the medicinal chemistry of isocyanides. acs.org

Potential for DNA/RNA Binding, Membrane Disruption, and General Enzyme Inhibition

While the primary mechanism of action for many isocyanides is linked to metalloprotein interaction, their broader biological effects can also involve other molecular targets. The potential for this compound and related compounds to interact with other biomolecules such as nucleic acids or to act as general enzyme inhibitors is an area of scientific investigation.

General Enzyme Inhibition: this compound is listed among various compounds, including known enzyme inhibitors. google.com The isocyano functional group is a key driver of this activity. Isocyanides have been identified as inhibitors of various enzymes, not all of which are metalloproteins. wikipedia.org For instance, recent research on monoisonitriles demonstrated that they can act as covalent inhibitors of essential metabolic enzymes in bacteria like Staphylococcus aureus. rsc.org Specifically, they were found to covalently modify active site cysteines in enzymes involved in fatty acid biosynthesis (FabF) and the hexosamine pathway (GlmS). rsc.org

Some isocyanides are known to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. While specific studies detailing this compound's effect on a wide range of enzymes are limited, its structural class suggests a potential for such interactions. acs.org The reactivity of the isocyano group, although generally stable at physiological pH, can be enhanced upon coordination with a metal, allowing it to react with nucleophiles like those found in enzyme active sites. acs.orgsemanticscholar.org

Potential for DNA/RNA Binding and Membrane Disruption: Currently, there is limited direct evidence in the provided research to suggest that this compound's primary mechanism of action involves direct binding to DNA or RNA or significant membrane disruption. While some antibiotics function by targeting nucleic acid synthesis or disrupting cell membranes, the known activity of isocyanides points more strongly towards enzyme inhibition. slideshare.net The investigation of these potential alternative mechanisms remains an area for further research.

Comparative Analysis of this compound's Mechanism with Other Isocyanide Natural Products

This compound belongs to a diverse family of naturally occurring isocyanide compounds, many of which exhibit potent biological activities through mechanisms centered on their unique functional group. acs.orgscribd.com A comparative analysis reveals both common themes and distinct strategies in how these molecules exert their effects.

A primary shared mechanism is the targeting of metalloenzymes, leveraging the strong metal-coordinating ability of the isocyanide group. oup.comsemanticscholar.org

Xanthoascin , a related fungal isocyanide, demonstrates activity against the phytopathogen Clavibacter michiganense. acs.org Its predecessor, Xanthocillin X , is known to function by sequestering heme, thereby disrupting iron homeostasis in bacterial cells. researchgate.net This highlights a strategy of interfering with metal-dependent cellular processes.

The bacterial isocyanide rhabduscin inhibits phenoloxidase, a copper-dependent metalloenzyme crucial to the insect immune system. oup.comresearchgate.net Similarly, byelyankacin , produced by Enterobacter species, also inhibits phenoloxidase. researchgate.net The inhibitory mechanism is plausibly driven by the isocyano group coordinating with the copper ions in the enzyme's active site. acs.org

While metal chelation is a common thread, the specific targets and outcomes can vary. This compound's antibacterial activity against pathogens like Bacillus anthracis and Klebsiella pneumoniae suggests it effectively inhibits critical cellular processes in these organisms, likely through enzyme inhibition. researchgate.net

In contrast to these enzyme-inhibiting mechanisms, other antimicrobial classes operate differently. For example, oxazolidinones inhibit protein synthesis at a very early stage by binding to the 50S ribosomal subunit, a mechanism distinct from the metalloenzyme targeting typical of many isocyanides. mdpi.com Similarly, sulfonamides act as competitive inhibitors in the folic acid synthesis pathway, preventing the production of essential precursors for DNA and RNA synthesis. ijpsjournal.com

The comparison underscores that while this compound shares the foundational isocyanide-metal interaction mechanism with compounds like xanthocillin and rhabduscin, the ultimate biological effect is determined by the specific metalloenzyme or metabolic pathway it targets within a particular organism. This contrasts with other classes of antibiotics that may target protein synthesis or different metabolic pathways entirely.

Structure Activity Relationship Sar Studies of Leptocillin Derivatives

Design and Synthesis of Leptocillin Analogues for SAR Elucidation

The foundation of any SAR study lies in the strategic design and synthesis of a library of related compounds. oncodesign-services.comnih.gov For this compound, this involves creating variations at different positions of the molecule to probe the importance of specific structural features. Strategies such as diverted total synthesis (DTS), where a common intermediate is used to generate a variety of analogues, are often employed. nih.gov This approach allows for the systematic modification of substituents on the aromatic rings and alterations to the core structure. nih.govdrugdesign.org

The synthesis of these analogues can be a multi-step process, often requiring careful planning to achieve the desired molecules efficiently. drugdesign.orgworktribe.com For instance, a general synthetic route might involve the construction of the core heterocyclic system followed by the introduction of diverse substituents through various chemical reactions. The goal is to produce a set of compounds that can provide clear insights into how structural changes translate to changes in biological activity. nih.govworktribe.com

A representative, though generalized, scheme for the synthesis of this compound analogues might involve the following key transformations:

Step 1: Synthesis of a core scaffold, which could be a substituted indole (B1671886) or a related heterocyclic system.

Step 2: Introduction of the isocyano group, a key pharmacophore, often at a late stage of the synthesis.

Step 3: Modification of substituents on the aromatic ring to explore the effects of electronics and sterics on activity.

This systematic approach to analogue synthesis provides the necessary chemical tools to dissect the SAR of this compound. nih.govdrugdesign.org

Importance of the Isocyano Functional Group for Biological Activity

The isocyano (-N≡C) group is a unique and crucial functional group in many biologically active natural products, including this compound. acs.orgnih.gov Its importance in the biological activity of this compound and related compounds has been a focal point of medicinal chemistry research. acs.orgresearchgate.net

The isocyanide moiety is considered a key pharmacophore, a structural feature essential for the molecule's biological activity. acs.orgnih.gov This is supported by studies on various isocyanide-containing natural products where the replacement of the isocyano group with other functionalities, such as a nitrile group, often leads to a significant loss of activity. researchgate.net For example, in studies of simplified analogues of complex isocyanide natural products with antimalarial activity, the nitrile derivatives were found to be inactive, while the isocyanide counterparts retained their activity. researchgate.net

The isocyano group possesses several properties that contribute to its role in biological activity:

Metal Coordination: The carbon atom of the isocyano group has strong coordinating properties, allowing it to interact with metal ions present in the active sites of metalloenzymes. acs.orgresearchgate.net This interaction can be a key mechanism of enzyme inhibition. acs.org

Dipolar Nature: The isocyano group has a significant dipole moment, which can contribute to its binding to biological targets through electrostatic interactions. acs.org

Hydrogen Bonding: The terminal carbon atom of the isocyano group can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donors on a protein target. acs.org

While the isocyano group is reactive, it is generally stable at physiological pH, allowing it to function as a pharmacophore within a biological system. acs.org The unique electronic and steric properties of the isocyano group make it a critical determinant of the biological profile of this compound. acs.orgresearchgate.net

Influence of Substituent Modifications on Molecular Target Engagement

The process of understanding how these modifications affect target engagement often involves a combination of synthetic chemistry and biological testing. nih.govdigitellinc.com Techniques such as the cellular thermal shift assay (CETSA) can be used to directly measure whether a compound is binding to its intended target within a cell. nih.gov

Systematic modifications can be made to various parts of the this compound molecule, including:

Aromatic Ring Substituents: Altering the groups on the aromatic rings can influence the electronic and steric properties of the molecule. For example, adding electron-withdrawing or electron-donating groups can change the molecule's ability to participate in key interactions with the target. nih.gov

By systematically synthesizing and testing a series of analogues with different substituents, researchers can build a detailed understanding of the SAR. oncodesign-services.comnih.gov This knowledge is then used to guide the design of new compounds with improved target engagement and, ultimately, enhanced biological activity. oncodesign-services.comnih.gov

Stereochemical Effects on this compound Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a compound. nih.govnih.gov For a molecule like this compound, which may possess stereocenters, the specific spatial orientation of its functional groups is critical for its interaction with a chiral biological target, such as a protein or enzyme.

The synthesis of stereochemically pure enantiomers or diastereomers of this compound analogues is essential to evaluate the effect of stereochemistry on activity. nih.gov This allows researchers to determine if one stereoisomer is more active than another, a common phenomenon in drug action. For example, in a study of phepropeptins, cyclic peptides with potential cell permeability, the natural stereoisomers showed significantly more rapid cellular permeability than their epimeric analogues. nih.gov

The differential activity between stereoisomers can be attributed to the fact that the binding site of a biological target is itself chiral. One stereoisomer may fit into the binding site more snugly, allowing for optimal interactions, while the other may not be able to achieve the same favorable binding orientation. This can lead to significant differences in potency and efficacy. nih.govnih.gov Therefore, controlling the stereochemistry during the synthesis of this compound analogues is a critical aspect of optimizing their biological activity.

Computational Chemistry and Molecular Modeling in SAR Studies

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, providing powerful insights into SAR at the molecular level. nih.govnovapublishers.comwiley.com These methods complement experimental approaches by allowing for the visualization and analysis of ligand-target interactions, guiding the design of new and improved this compound analogues. tarosdiscovery.com

Structure-based drug design (SBDD) and virtual screening are powerful computational techniques that leverage the three-dimensional structure of a biological target to identify and design potential inhibitors. swri.orgnih.govscielo.br If the crystal structure of this compound's molecular target is known, these methods can be used to predict how different this compound analogues will bind and to prioritize which compounds to synthesize and test. tarosdiscovery.comnih.gov

The process typically involves:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. mdpi.comresearchgate.net It allows researchers to visualize the binding mode of this compound and its analogues within the active site of the target.

Virtual Screening: Large libraries of virtual compounds can be rapidly screened against the target structure to identify those with the highest predicted binding affinity. swri.orgscielo.br This can help to identify novel scaffolds or to prioritize modifications to the this compound structure. nih.gov

These computational approaches can significantly accelerate the drug discovery process by focusing synthetic efforts on the most promising compounds. tarosdiscovery.comscielo.br

While molecular docking provides a static picture of ligand binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. mdpi.comfrontiersin.orgnih.gov MD simulations can provide valuable insights into the flexibility of both the ligand and the target, as well as the stability of their interactions. mdpi.comyoutube.comnih.gov

Key applications of MD simulations in the study of this compound include:

Binding Stability: MD simulations can assess the stability of the predicted binding poses of this compound analogues, helping to distinguish between stable and transient interactions. mdpi.com

Conformational Changes: These simulations can reveal how the binding of a ligand induces conformational changes in the target protein, which can be crucial for its biological function. frontiersin.org

Free Energy Calculations: Advanced MD techniques can be used to estimate the binding free energy of a ligand, providing a more accurate prediction of its binding affinity. nih.gov

By providing a detailed, dynamic picture of ligand-target interactions, MD simulations can offer a deeper understanding of the SAR of this compound and guide the rational design of more effective analogues. nih.govnih.gov

Interactive Data Table of Research Findings

The following table summarizes hypothetical data from SAR studies on a series of this compound analogues, illustrating the impact of substituent modifications on biological activity.

| Analogue | R1 Substituent | R2 Substituent | Biological Activity (IC50, µM) |

| This compound | H | H | 1.5 |

| Analogue 1 | Cl | H | 0.8 |

| Analogue 2 | OCH3 | H | 2.3 |

| Analogue 3 | H | F | 1.2 |

| Analogue 4 | H | NO2 | 5.1 |

| Analogue 5 | Cl | F | 0.5 |

Microbial Resistance Mechanisms to Isocyanide Based Compounds

Analysis of Resistance Development to Leptocillin in Microbial Models

Studies on the development of resistance to isocyanide antibiotics have yielded varied results. While some isocyanide compounds have shown a low propensity for resistance development, others have seen resistance emerge under laboratory conditions. For instance, in studies involving repeated exposure of Acinetobacter baumannii to Xanthocillin X, a related isocyanide natural product, resistance was successfully induced after 11 days of passaging, although the rate of resistance development was noted to be slower than that observed for the conventional antibiotic ciprofloxacin. acs.org In contrast, earlier research on staphylococci treated with sub-inhibitory concentrations of Xanthocillin X over a period of 240 days failed to produce any resistant strains, highlighting the compound's potential for durable efficacy. acs.org

The specific development of resistance to this compound has been a subject of interest. One study noted that bacterial resistance to a compound related to this compound was not observed after ten serial passages. researchgate.net This suggests a potentially lower frequency of resistance development compared to some other antibiotic classes. The generation of resistant mutants often involves exposing a bacterial population to sub-lethal concentrations of the antibiotic, which allows for the selection of individuals with mutations that confer a survival advantage. elifesciences.org These mutations can then become fixed in the population, leading to a resistant strain.

Potential Mechanisms of Microbial Resistance to Isocyanide Antibiotics

Microorganisms have evolved a diverse array of strategies to counteract the effects of antimicrobial agents. reactgroup.org These mechanisms can be broadly categorized and are likely applicable to isocyanide-based compounds like this compound.

Efflux Pumps: One of the most common mechanisms of multidrug resistance is the active efflux of antibiotics from the bacterial cell. reactgroup.orgmicrobialcell.com Efflux pumps are membrane-bound proteins that recognize and expel a wide range of substrates, including antibiotics, thereby preventing them from reaching their intracellular targets at effective concentrations. microbialcell.comijcmas.com Bacteria can possess various families of efflux pumps, such as the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the small multidrug resistance (SMR) family, the resistance-nodulation-cell division (RND) family, and the multidrug and toxic compound extrusion (MATE) family. ijcmas.comfrontiersin.org Overexpression of these pumps is a common way for bacteria to acquire resistance. mdpi.com For instance, in Pseudomonas aeruginosa, the overexpression of efflux pumps like MexAB-OprM is associated with resistance to a broad spectrum of antibiotics. mdpi.com The potential for isocyanide compounds to be substrates of these pumps is a significant consideration in their long-term clinical viability.

Enzymatic Degradation: Bacteria can produce enzymes that chemically modify or degrade antibiotics, rendering them inactive. reactgroup.org A well-known example is the production of β-lactamases, which hydrolyze the β-lactam ring of penicillins and cephalosporins. frontiersin.org In the context of isocyanide compounds, which are structurally distinct from β-lactams, bacteria could potentially evolve novel enzymes capable of degrading the isocyanide functional group. For instance, some soil microbes are known to produce cyanide hydratases or dioxygenases that can detoxify cyanide, a related chemical entity. sci-hub.se It is conceivable that similar enzymatic pathways could be adapted to degrade isocyanide antibiotics.

Ribosomal Protection: For antibiotics that target the ribosome to inhibit protein synthesis, bacteria can develop resistance through mechanisms that protect this vital cellular machinery. mdpi.com This can involve the production of "ribosome protection proteins" that bind to the ribosome and dislodge the antibiotic from its binding site. researchgate.netnih.gov This mechanism is well-documented for tetracycline (B611298) resistance, where proteins like Tet(M) and Tet(O) release tetracycline from the ribosome, allowing protein synthesis to resume. nih.gov While the precise target of this compound is still under investigation, if it does interact with the ribosome, this protective mechanism could be a potential route for resistance.

Target Modification: Alterations in the drug's target can prevent the antibiotic from binding effectively, thereby conferring resistance. reactgroup.orgnih.gov This can occur through mutations in the gene encoding the target protein, leading to changes in its amino acid sequence and three-dimensional structure. mdpi.comnih.gov For example, resistance to fluoroquinolones often arises from mutations in the DNA gyrase or topoisomerase IV enzymes. nih.gov Similarly, mutations in penicillin-binding proteins (PBPs) can reduce the affinity of β-lactam antibiotics. nih.gov If the cellular target of this compound is a specific enzyme or protein, mutations in the corresponding gene could lead to resistance. Recent studies on other isocyanide antibiotics have revealed that they can covalently modify essential metabolic enzymes at their active site cysteines, such as those involved in fatty acid biosynthesis (FabF) and the hexosamine pathway (GlmS). nih.govrsc.org Therefore, mutations altering these cysteine residues or the surrounding binding pocket could confer resistance.

Interactive Table: Potential Microbial Resistance Mechanisms to Isocyanide Antibiotics

| Resistance Mechanism | Description | Examples in Other Antibiotics | Potential Relevance to this compound |

| Efflux Pumps | Membrane proteins that actively pump antibiotics out of the cell. microbialcell.comijcmas.com | Tetracycline, Fluoroquinolones, Macrolides ijcmas.commdpi.com | High, as efflux is a broad-spectrum resistance mechanism. |

| Enzymatic Degradation | Bacterial enzymes modify or destroy the antibiotic molecule. reactgroup.org | β-lactamases inactivating Penicillins frontiersin.org | Possible, through evolution of novel isocyanide-degrading enzymes. sci-hub.se |

| Ribosomal Protection | Proteins bind to the ribosome to dislodge the antibiotic. researchgate.netnih.gov | Tetracycline resistance via Tet(M) and Tet(O) proteins nih.gov | Relevant if this compound targets the ribosome. |

| Target Modification | Mutations in the antibiotic's target prevent binding. reactgroup.orgnih.gov | Fluoroquinolone resistance via DNA gyrase mutations nih.gov | High, mutations in target enzymes (e.g., FabF, GlmS) could prevent covalent modification. nih.govrsc.org |

Strategies for Overcoming Resistance to this compound

Given the inevitability of resistance development, proactive strategies are essential to preserve the efficacy of new antibiotics like this compound.

Combination Therapies: A well-established approach to combatting drug resistance is the use of combination therapies, where two or more drugs with different mechanisms of action are administered together. nih.govnih.govmdpi.com This strategy can have synergistic effects and reduce the likelihood of resistance emerging, as a microbe would need to simultaneously develop resistance to both drugs. nih.gov For this compound, this could involve co-administration with an inhibitor of a common resistance mechanism, such as an efflux pump inhibitor (EPI). microbialcell.com EPIs block the action of efflux pumps, thereby restoring the intracellular concentration of the antibiotic. microbialcell.com Another approach is to combine this compound with an antibiotic that targets a different cellular pathway, creating a multi-pronged attack that is more difficult for the bacteria to overcome.

Multi-Targeted Analogues: An innovative strategy involves designing single molecules that can interact with multiple cellular targets. This approach aims to create a "multi-targeted" antibiotic that is less susceptible to resistance arising from a single target-site mutation. The development of this compound analogues could focus on incorporating chemical moieties that allow the compound to inhibit more than one essential bacterial process. This intrinsic multi-targeting could provide a higher barrier to the development of resistance.

Advanced Research Methodologies and Techniques in Leptocillin Studies

Spectroscopic Techniques for Investigating Molecular Interactions (e.g., NMR, IR)

Spectroscopic methods are fundamental tools for determining the structure of chemical compounds and probing their molecular interactions. lehigh.eduorgchemboulder.com Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable in the study of leptocillin, providing detailed information about its atomic-level architecture and chemical environment. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides insight into the chemical structure and connectivity of atoms within a molecule. thermofisher.com In the context of this compound, 1H and 13C NMR are used to determine the carbon framework and the relative number of hydrogen atoms, which is essential for structural elucidation. thermofisher.com Advanced NMR techniques can also be used to understand how this compound interacts with its biological targets. For isocyanide-containing compounds, NMR has been used to demonstrate the formation of hydrogen bonds at the terminal carbon atom of the isocyano group with molecules like alcohols. acs.org This is a critical insight, as it suggests the isocyanide moiety can participate in key binding interactions within a protein's active site without requiring a nucleophilic attack. acs.org

Infrared (IR) Spectroscopy is primarily used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.comfiveable.me For this compound, IR spectroscopy is crucial for identifying the characteristic stretching frequency of the isocyanide (N≡C) group, which confirms its presence. The technique is also valuable for detecting other functional groups within the molecule, such as those on its aromatic rings. orgchemboulder.com Like NMR, IR spectroscopy has been instrumental in studying the hydrogen-bonding capabilities of the isocyano group, a key aspect of its molecular interactions. acs.org

| Technique | Information Provided | Application in this compound Studies |

| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure, atom connectivity, relative proton counts, and conformational dynamics. lehigh.eduthermofisher.com | Elucidation of the complete chemical structure of this compound and its analogues. Investigation of non-covalent interactions, such as hydrogen bonding between the isocyanide group and target biomolecules. acs.org |

| Infrared (IR) Spectroscopy | Identification of functional groups based on their vibrational frequencies. thermofisher.comfiveable.me | Confirmation of the presence of the key isocyanide functional group. acs.org Monitoring chemical modifications to the this compound structure. |

Biophysical Characterization of this compound-Target Interactions (e.g., ITC, SPR, MST)

Understanding how this compound binds to its molecular targets is crucial for deciphering its mechanism of action. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics. nicoyalife.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. reichertspr.com This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and its target protein in a single experiment. ITC is a solution-based technique that does not require labeling or immobilization of the interactants. reichertspr.com

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring biomolecular interactions in real-time. reichertspr.comxantec.com It measures changes in the refractive index at the surface of a sensor chip where a target molecule is immobilized. By flowing this compound over the chip, one can obtain quantitative data on association (ka) and dissociation (kd) rates, which together determine the binding affinity (Kd). xantec.com SPR is highly sensitive and provides detailed kinetic information that is invaluable for structure-activity relationship (SAR) studies. reichertspr.comxantec.com

Microscale Thermophoresis (MST) measures the directed movement of molecules in a microscopic temperature gradient, which is influenced by changes in size, charge, or hydration shell upon binding. nicoyalife.comxantec.com One binding partner is typically fluorescently labeled or has intrinsic fluorescence. reichertspr.com MST is performed in solution, consumes very little sample, and can be used to determine binding affinities across a wide range from picomolar to millimolar. xantec.com

| Technique | Key Parameters Measured | Advantages for this compound Studies |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) reichertspr.com | Provides a complete thermodynamic profile of the binding interaction in solution without labeling. nicoyalife.com |

| Surface Plasmon Resonance (SPR) | Association Rate (ka), Dissociation Rate (kd), Binding Affinity (Kd) xantec.com | Delivers real-time kinetic data, high sensitivity, and is considered a gold standard for interaction analysis. reichertspr.comxantec.com |

| Microscale Thermophoresis (MST) | Binding Affinity (Kd) xantec.com | Requires minimal sample consumption, is fast, and can be performed in complex solutions like cell lysates. nicoyalife.comxantec.com |

Genetic Approaches for Elucidating Biosynthetic Pathways and Resistance Mechanisms (e.g., Gene Knockouts, Overexpression Mutants)

Genetic manipulation of the producing organism is a powerful strategy to uncover the biosynthetic pathway of a natural product and to understand mechanisms of resistance.

The biosynthesis of fungal isocyanides like this compound is a complex process. Early studies on the related compound xanthocillin used isotope labeling with 15N-labeled tyrosine to demonstrate that the amino acid is a precursor for the isocyano group. acs.org Modern genetic techniques allow for more direct interrogation of these pathways.

Gene Knockouts: By systematically deleting specific genes in the producing fungus, researchers can identify which enzymes are essential for this compound biosynthesis. mdpi.com For example, knocking out a candidate non-ribosomal peptide synthetase (NRPS) or a tailoring enzyme like an oxidase and observing the resulting loss of this compound production would confirm that gene's role in the pathway. mdpi.comnih.gov This approach is critical for identifying the core biosynthetic gene cluster.

| Genetic Approach | Objective | Expected Outcome in this compound Research |

| Gene Knockout | To determine the function of a specific gene. mdpi.com | Loss of this compound production, confirming the gene's essential role in the biosynthetic pathway. nih.gov |

| Overexpression | To increase the production of a specific enzyme. biorxiv.org | Increased yield of this compound or accumulation of a pathway intermediate, helping to map the sequence of biosynthetic steps. |

| Heterologous Expression | To express biosynthetic genes in a different host organism. nih.gov | Production of this compound in a more genetically tractable host (like E. coli or S. cerevisiae), facilitating pathway engineering and production of novel analogues. biorxiv.orgnih.gov |

High-Throughput Screening Methodologies for Discovering New this compound Analogues

High-throughput screening (HTS) is a drug discovery process that utilizes automation and robotics to rapidly test large numbers of chemical compounds for a specific biological activity. bmglabtech.com This methodology is essential for discovering new this compound analogues with improved potency, selectivity, or other desirable pharmacological properties. In fact, this compound itself was originally discovered during a screening program for inhibitors of multidrug resistance (MDR) in tumors. core.ac.uk

The HTS process involves several key steps:

Assay Development: Creating a robust and automated biological or biochemical assay that reports on the desired activity. This could be a target-based assay measuring inhibition of a specific enzyme or a cell-based assay measuring a phenotypic outcome.

Library Screening: Testing a large library of compounds—which can include synthetic derivatives of this compound, other natural products, or diverse small molecules—in the developed assay. medinadiscovery.com

Hit Identification: Identifying the "hits" or "leads" from the screen—molecules that consistently show activity at the desired level. bmglabtech.com

Hit-to-Lead Optimization: The identified hits are then chemically modified to create analogues with improved characteristics, a process that is itself often guided by further screening.

Fluorescence-based assays are commonly used in HTS due to their sensitivity and compatibility with automation. nih.gov For this compound, one could develop a competitive binding assay using a fluorescently labeled probe that binds to this compound's target. New analogues that displace the probe would cause a change in the fluorescence signal, allowing for rapid identification of promising candidates. nih.gov

| HTS Step | Description | Relevance to this compound Analogue Discovery |

| Assay Development | Creation of a miniaturized, automated, and robust assay to measure a specific biological endpoint. bmglabtech.com | Designing a target-based or cell-based assay that reflects the desired therapeutic effect of this compound. |

| Library Screening | Automated testing of thousands to millions of compounds from diverse chemical libraries. medinadiscovery.com | Screening libraries of synthetic isocyanides or other compounds to find new scaffolds with this compound-like activity. |

| Hit Identification | Statistical analysis of screening data to identify compounds with significant and reproducible activity. bmglabtech.com | Pinpointing novel and potent analogues that can serve as starting points for drug development. |

| Lead Optimization | Iterative chemical synthesis and biological testing to improve the properties of initial "hits". | Systematically modifying the this compound structure to enhance potency, reduce toxicity, or improve pharmacokinetic properties. |

Future Research Directions and Potential Applications in Chemical Biology

Exploration of Undiscovered Biosynthetic Pathways and Enzymes Related to Leptocillin

While significant strides have been made in understanding the biosynthesis of isocyanide compounds like xanthocillin, the specific enzymatic machinery responsible for producing this compound remains a compelling area of investigation. researchgate.netnih.gov A hypothetical biosynthetic pathway for this compound can be proposed based on the known biosynthesis of xanthocillins in Aspergillus fumigatus. researchgate.netresearchgate.net This would likely begin with the conversion of tyrosine to xanthocillin X, a process mediated by enzymes homologous to XanB, an isocyanide synthetase with oxidative decarboxylation activity, and XanG, a cytochrome P450 that catalyzes oxidative dimerization. researchgate.netrsc.org

Future research will likely focus on identifying and characterizing the specific gene cluster and the enzymes involved in this compound's formation. core.ac.uknih.gov This endeavor could be accelerated by genome mining for homologs of known isonitrile synthases, such as IsnA and XanB, within this compound-producing organisms. nih.gov The discovery of these enzymes and their mechanisms will not only illuminate the precise steps of this compound's construction but also expand our understanding of the diverse strategies nature employs to synthesize complex molecules. rsc.org Uncovering these novel enzymes could provide new biocatalysts for synthetic chemistry, enabling the creation of new compounds with potentially valuable biological activities. eurekalert.org

Development of this compound and Its Analogues as Chemical Probes for Biological Research

Chemical probes are essential small-molecule tools for dissecting complex biological processes. nih.gov The development of this compound and its analogues as chemical probes holds significant promise for advancing biological research. mcw.edu By attaching a reporter tag, such as a fluorophore, to the this compound scaffold, researchers can create tools to visualize and track the molecule's interactions within cells and organisms. nih.gov For instance, fluorescently labeled this compound could be used in confocal microscopy or flow cytometry to monitor its localization and the effects of other potential therapeutics. nih.gov

Furthermore, creating a library of this compound analogues with varied structures can help elucidate structure-activity relationships, identifying the key features of the molecule responsible for its biological effects. nih.govrowan.edu These probes can be used to identify new protein targets, validate potential drug targets, and investigate the mechanisms of action of isocyanide-containing compounds. nih.govnih.govlaidlawscholars.network The insights gained from these studies could pave the way for the development of new therapeutic agents.

Leveraging this compound's Unique Isocyanide Pharmacophore for Novel Target Identification

The isocyanide functional group is a unique pharmacophore, a set of features in a molecule recognized at a receptor site and responsible for its biological activity. nih.govnih.gov Its distinct electronic and steric properties, particularly its ability to coordinate with metals, make it a valuable tool for discovering new biological targets. acs.orgresearchgate.netnih.gov The isocyanide group can act as a "warhead" to covalently bind to target proteins, allowing for their identification and characterization. researchgate.net

By using this compound or its simplified analogues in chemical proteomics experiments, researchers can identify the specific proteins that interact with the isocyanide moiety. nih.gov This can be achieved by using techniques like competitive cysteine reactivity profiling to uncover covalent modifications of essential enzymes. nih.gov The identification of these targets can reveal novel mechanisms of action and open up new avenues for drug development. nih.govnih.gov The chameleonic nature of the isocyanide group, with its capacity for various chemical reactions, suggests that a wide range of protein targets may yet be discovered. nih.gov

Application of Artificial Intelligence and Machine Learning in this compound Drug Discovery Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. nih.govmednexus.orgfrontiersin.org These technologies can be applied to this compound research in several ways. AI algorithms can analyze large datasets of chemical compounds to predict the biological activity and potential toxicity of novel this compound analogues, reducing the time and cost associated with experimental screening. nih.govnih.govscielo.br

Machine learning models can be trained to recognize the structural features that are crucial for this compound's activity, guiding the design of more potent and selective compounds. mednexus.org Furthermore, AI can be used to predict the three-dimensional structures of target proteins and how this compound and its analogues bind to them, providing insights for structure-based drug design. frontiersin.orgnih.gov As AI and ML technologies continue to advance, their integration into this compound research promises to significantly enhance the efficiency and success rate of drug discovery efforts. nih.govscielo.br

Role of this compound in Understanding Microbial Ecology and Inter-Species Interactions

Natural products like this compound often play a crucial role in the ecological interactions between the organisms that produce them and their surrounding environment. acs.orgresearchgate.net Investigating the ecological function of this compound can provide valuable insights into microbial communities and their dynamics. nih.gov For example, this compound's insecticidal activity against the larvae of Chironomus riparius suggests a defensive role for the producing cyanobacterium, Fischerella, protecting it from grazers. acs.org

Further research could explore how this compound production is influenced by environmental cues or the presence of other microbial species. researchgate.net It is known that interactions between different microbes can induce the production of secondary metabolites that are not observed in isolated cultures. researchgate.netacs.org Understanding the role of this compound in these inter-species interactions could reveal new strategies for controlling microbial populations and may have applications in agriculture as a biopesticide. acs.org This line of inquiry connects the molecular properties of this compound to its broader ecological significance, highlighting the intricate chemical communication that governs microbial life. researchgate.net

Q & A

Q. What spectroscopic and chromatographic methods are recommended to confirm the molecular structure and purity of Leptocillin?

To establish molecular identity, employ a combination of nuclear magnetic resonance (NMR) for atomic connectivity analysis, high-resolution mass spectrometry (HR-MS) for molecular formula confirmation, and X-ray crystallography for stereochemical resolution. Purity should be verified via high-performance liquid chromatography (HPLC) with UV detection, ensuring ≥95% purity thresholds. For novel derivatives, include comparative spectral data against known analogs to validate structural assignments .

Q. How should researchers design initial in vitro bioactivity assays for this compound against Gram-positive pathogens?

Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Include control strains (e.g., Staphylococcus aureus ATCC 29213) and reference antibiotics (e.g., vancomycin). Replicate experiments in triplicate across independent batches to account for biological variability. Predefine statistical significance thresholds (e.g., p < 0.05 using ANOVA) and report 95% confidence intervals .

Q. What experimental protocols ensure reproducibility in this compound synthesis?

Document reaction conditions (solvent, temperature, catalyst loading) and purification steps (column chromatography gradients, recrystallization solvents) in granular detail. Provide raw spectral data (e.g., NMR peak integrals, HR-MS spectra) in supplementary materials. Cross-validate yields and purity metrics across three independent syntheses, adhering to NIH preclinical reporting standards for transparency .

Advanced Research Questions

Q. How can contradictory cytotoxicity data for this compound across cancer cell lines be systematically resolved?

Conduct meta-analysis of published datasets, stratifying results by cell lineage (e.g., epithelial vs. hematopoietic), exposure time, and assay methodology (MTT vs. apoptosis markers). Use sensitivity analyses to identify confounding variables (e.g., serum concentration in culture media). Propose mechanistic studies (e.g., RNA-seq profiling) to explore cell-type-specific uptake or metabolic activation pathways .

Q. What statistical frameworks optimize analysis of this compound’s dose-response relationships in pharmacokinetic studies?

Apply non-linear regression models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values, ensuring outlier removal via Grubbs’ test. For multi-compartment pharmacokinetics, use population pharmacokinetic modeling (NONMEM or Monolix) to account for inter-subject variability. Validate model robustness through bootstrapping or visual predictive checks .

Q. Which strategies reduce batch-to-batch variability in this compound’s purity during gram-scale synthesis?

Implement quality-by-design (QbD) principles:

- Perform design of experiments (DoE) to identify critical process parameters (e.g., pH, stirring rate).

- Use in-line PAT tools (e.g., FTIR spectroscopy) for real-time reaction monitoring.

- Apply multivariate statistical control (e.g., PCA) to correlate impurity profiles with synthesis conditions. Publish raw chromatograms and impurity isolation protocols to enable cross-lab validation .

Methodological Guidance

- Data Contradiction Analysis : For conflicting bioactivity results, adopt PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to isolate variables (e.g., bacterial strain variants, incubation times) and design targeted replication studies .

- Ethical Reporting : Disclose all negative/null results in supplementary materials to avoid publication bias. Follow Beilstein Journal guidelines for compound characterization rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.